2-Ethoxy-3-methyl-7H-benzo[7]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-methyl-7H-benzo[7]annulene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention due to its potential applications in scientific research. PAHs are a class of organic compounds that are ubiquitous in the environment and are formed as a result of incomplete combustion of fossil fuels, biomass, and other organic materials. 2-Ethoxy-3-methyl-7H-benzo[7]annulene is of particular interest due to its unique chemical structure and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-methyl-7H-benzo[7]annulene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting a potential role in cancer therapy.
Biochemische Und Physiologische Effekte
2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells. Additionally, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethoxy-3-methyl-7H-benzo[7]annulene in lab experiments is its unique chemical structure, which allows for the synthesis of novel organic materials with unique electronic and optical properties. Additionally, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has potential applications in the development of organic semiconductors for electronic devices and in cancer therapy. However, the synthesis of 2-Ethoxy-3-methyl-7H-benzo[7]annulene is a complex process that requires expertise in organic chemistry, and its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research involving 2-Ethoxy-3-methyl-7H-benzo[7]annulene. One area of research is the synthesis of novel organic materials with unique electronic and optical properties. Another area of research is the development of organic semiconductors for flexible and lightweight electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethoxy-3-methyl-7H-benzo[7]annulene and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of 2-Ethoxy-3-methyl-7H-benzo[7]annulene involves several steps, including the reaction of 2-methyl-1,4-naphthoquinone with ethyl vinyl ether in the presence of a Lewis acid catalyst. This is followed by a series of reduction and deprotection reactions, resulting in the formation of the final product. The synthesis of 2-Ethoxy-3-methyl-7H-benzo[7]annulene is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-methyl-7H-benzo[7]annulene has potential applications in various fields of scientific research, including materials science, organic electronics, and medicinal chemistry. In materials science, 2-Ethoxy-3-methyl-7H-benzo[7]annulene can be used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In organic electronics, 2-Ethoxy-3-methyl-7H-benzo[7]annulene can be used as a component of organic semiconductors, which have potential applications in the development of flexible and lightweight electronic devices. In medicinal chemistry, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been studied for its potential anticancer and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
140834-38-4 |
---|---|
Produktname |
2-Ethoxy-3-methyl-7H-benzo[7]annulene |
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
3-ethoxy-2-methyl-7H-benzo[7]annulene |
InChI |
InChI=1S/C14H16O/c1-3-15-14-10-13-8-6-4-5-7-12(13)9-11(14)2/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
NVCKHLLZYZFBNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=CCC=C2)C=C1C |
Kanonische SMILES |
CCOC1=CC2=C(C=CCC=C2)C=C1C |
Synonyme |
7H-Benzocycloheptene,2-ethoxy-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.